5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1443980-37-7
VCID: VC2965278
InChI: InChI=1S/C7H9ClN2O2S/c8-13(11,12)7-5-10-4-2-1-3-6(10)9-7/h5H,1-4H2
SMILES: C1CCN2C=C(N=C2C1)S(=O)(=O)Cl
Molecular Formula: C7H9ClN2O2S
Molecular Weight: 220.68 g/mol

5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride

CAS No.: 1443980-37-7

Cat. No.: VC2965278

Molecular Formula: C7H9ClN2O2S

Molecular Weight: 220.68 g/mol

* For research use only. Not for human or veterinary use.

5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride - 1443980-37-7

Specification

CAS No. 1443980-37-7
Molecular Formula C7H9ClN2O2S
Molecular Weight 220.68 g/mol
IUPAC Name 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-sulfonyl chloride
Standard InChI InChI=1S/C7H9ClN2O2S/c8-13(11,12)7-5-10-4-2-1-3-6(10)9-7/h5H,1-4H2
Standard InChI Key FTEDHFJCOKFOHL-UHFFFAOYSA-N
SMILES C1CCN2C=C(N=C2C1)S(=O)(=O)Cl
Canonical SMILES C1CCN2C=C(N=C2C1)S(=O)(=O)Cl

Introduction

Chemical Properties and Structure

5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride is characterized by its unique structural features that contribute to its chemical reactivity and biological properties. The core structure consists of a tetrahydroimidazo[1,2-a]pyridine framework with a sulfonyl chloride group at position 2, providing sites for chemical modification and biological interactions.

The key chemical properties of this compound are summarized in the following table:

PropertyValue
CAS Number1443980-37-7
Molecular FormulaC7H9ClN2O2S
Molecular Weight220.68 g/mol
IUPAC Name5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-sulfonyl chloride
Standard InChIInChI=1S/C7H9ClN2O2S/c8-13(11,12)7-5-10-4-2-1-3-6(10)9-7/h5H,1-4H2
Standard InChIKeyFTEDHFJCOKFOHL-UHFFFAOYSA-N
SMILESC1CCN2C=C(N=C2C1)S(=O)(=O)Cl

The compound's structure includes a partially saturated imidazo[1,2-a]pyridine ring system where the pyridine portion contains four saturated carbon atoms (positions 5, 6, 7, and 8), as indicated by the 5H,6H,7H,8H prefix in its name . The presence of the sulfonyl chloride group (SO2Cl) at position 2 makes this compound particularly reactive, allowing it to undergo various nucleophilic substitution reactions.

The reactivity of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride is primarily influenced by the electrophilic nature of the sulfonyl chloride group, which can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonic esters, and thiosulfonates, respectively. This reactivity profile makes it a valuable building block in organic synthesis, particularly in the development of bioactive compounds.

Biological Activity and Medicinal Applications

The imidazo[1,2-a]pyridine scaffold found in 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride has significant relevance in medicinal chemistry due to its presence in many biologically active compounds. Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor.

Enzyme Inhibition

Studies suggest that 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride inhibits specific enzymes involved in cellular pathways, leading to anti-proliferative effects against cancer cells. The compound's interactions with various biomolecules suggest potential applications in cancer treatment and other therapeutic areas. Its unique structure allows it to mimic natural substrates or inhibitors, enhancing its binding affinity to biological targets.

Related Derivatives and Their Activities

Research on structurally similar imidazo[1,2-a]pyridine derivatives provides insights into the potential applications of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride:

Anti-cancer Activity

A series of c-Met inhibitors harboring 3-((1H-pyrrolo[3,2-c]pyridin-1-yl)sulfonyl)imidazo[1,2-a]pyridine scaffolds has been discovered . Aberrant c-Met activation plays a critical role in cancer formation, progression, and dissemination, making these compounds promising candidates for cancer therapy.

Anti-mycobacterial Activity

Imidazo[1,2-a]pyridine amides and sulfonamides have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, with some compounds exhibiting excellent activity with minimum inhibitory concentration (MIC) values as low as 0.05 μg/mL . This suggests that derivatives of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride might also possess antimicrobial properties.

The imidazo[1,2-a]pyridine core structure is present in many medicinally important molecules with diverse therapeutic applications including cancer, infections, and diabetes. This versatility makes 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride a compound of significant interest in drug discovery and development.

Applications in Organic Synthesis

The reactivity of the sulfonyl chloride group makes 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride a valuable reagent in organic synthesis. It can serve as a building block for the creation of more complex molecules with potential biological activity.

Formation of Sulfonamides

One of the most important applications of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride is in the synthesis of sulfonamides through reaction with various amines. Sulfonamides are an important class of compounds in medicinal chemistry, with applications as antibacterial, anticancer, and anti-inflammatory agents .

Library Generation

The compound can be used as a starting material for the generation of compound libraries for drug discovery. By reacting 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride with different nucleophiles, a diverse array of derivatives can be synthesized and screened for biological activity.

Functionalization of Complex Molecules

The sulfonyl chloride group can be used to introduce the imidazo[1,2-a]pyridine moiety into more complex molecules, providing a method for the late-stage functionalization of lead compounds in drug development.

Comparison with Related Compounds

5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride belongs to a broader family of imidazo[1,2-a]pyridine derivatives, each with unique properties and potential applications. Comparing these related compounds provides insights into structure-activity relationships and helps guide the development of more effective therapeutic agents.

CompoundCAS NumberKey Structural FeaturesPotential Applications
5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride1443980-37-7Tetrahydropyridine ring, sulfonyl chloride at position 2Drug development, enzyme inhibition, organic synthesis
Imidazo[1,2-a]pyridine-3-sulfonyl chloride499770-78-4Unsaturated pyridine ring, sulfonyl chloride at position 3Similar applications, different reactivity pattern
2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride112566-18-4Chloro substituent at position 2, sulfonyl chloride at position 3Enhanced reactivity, potential dual-action compounds
3-Methyl-5h,6h,7h,8h-imidazo[1,2-a]pyridine-2-carboxylic acid1824147-12-7Tetrahydropyridine ring, carboxylic acid at position 2, methyl at position 3Different reactivity, potential as pharmacophore

This comparison highlights how subtle structural modifications can significantly impact the chemical properties and potential biological activities of these compounds. The position of functional groups, degree of saturation in the pyridine ring, and nature of the substituents all play crucial roles in determining the compound's behavior in biological systems and chemical reactions.

Research Challenges and Future Directions

Despite the promising properties of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride, several challenges and opportunities for future research remain:

Synthesis Optimization

Current synthesis methods for 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride may involve multiple steps and potentially harsh conditions. Development of more efficient, scalable, and environmentally friendly synthesis routes represents an important area for future research. The application of green chemistry principles, such as the use of renewable resources, catalysis, and reduction of waste, could lead to more sustainable production methods.

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship (SAR) studies are needed to better understand how modifications to the 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride scaffold affect biological activity. Such studies would involve:

  • Systematic variation of substituents on the imidazo[1,2-a]pyridine core

  • Evaluation of biological activity against various targets

  • Computational modeling to predict structure-activity relationships

  • Optimization of lead compounds for improved efficacy and pharmacokinetic properties

Target Identification and Validation

While 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride has shown enzyme inhibitory properties, the specific molecular targets and mechanisms of action require further investigation. Identifying the precise biological targets would facilitate rational drug design and the development of more effective therapeutic agents.

Novel Derivative Development

The development of novel derivatives of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride with enhanced biological activity, improved pharmacokinetic properties, and reduced toxicity represents a promising direction for future research. This could include:

  • Hybrid molecules combining the imidazo[1,2-a]pyridine scaffold with other bioactive moieties

  • Prodrug approaches to improve delivery and bioavailability

  • Targeted delivery systems to enhance specificity and reduce side effects

Spectroscopic Characterization

Spectroscopic data is essential for the structural characterization and quality control of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride. While comprehensive spectroscopic data specifically for this compound is limited in the available sources, typical characterization methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

For related imidazo[1,2-a]pyridine derivatives, 1H NMR and 13C NMR spectroscopy provides valuable information about the structural features and purity of the compounds . For 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride, key NMR signals would include:

  • 1H NMR: Signals for the methylene protons at positions 5, 6, 7, and 8 of the tetrahydropyridine ring, as well as the proton at position 3 of the imidazole ring

  • 13C NMR: Signals for the carbon atoms of the imidazo[1,2-a]pyridine core, particularly the carbon bearing the sulfonyl chloride group

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride. The compound's predicted collision cross-section (CCS) values for various adducts have been calculated :

Adductm/zPredicted CCS (Ų)
[M+H]+221.01460143.7
[M+Na]+242.99654155.1
[M+NH4]+238.04114152.1
[M+K]+258.97048149.4
[M-H]-219.00004143.5
[M+Na-2H]-240.98199147.6
[M]+220.00677145.9
[M]-220.00787145.9

These values can be useful for analytical characterization using ion mobility-mass spectrometry techniques .

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